Gnetifolin A

Description

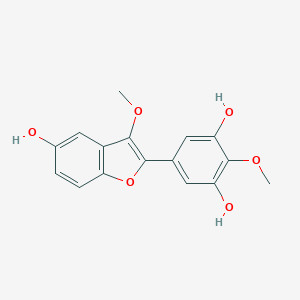

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(5-hydroxy-3-methoxy-1-benzofuran-2-yl)-2-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-20-15-10-7-9(17)3-4-13(10)22-14(15)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEHKJSYOQDIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2=C(C3=C(O2)C=CC(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160199 | |

| Record name | Gnetifolin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137476-72-3 | |

| Record name | Gnetifolin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137476723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gnetifolin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

The presence of Gnetifolin A is predominantly linked to plants of the Gnetum genus. These plants are the primary natural sources from which this compound has been isolated and studied.

Plant Sources and Geographical Distribution of this compound-Producing Species

Gnetum parvifolium as a Primary Source

Gnetum parvifolium (Warb.) C.Y. Cheng is a climbing plant that serves as a principal source of this compound. tcmjc.comnih.govresearchgate.netnih.gov This species is geographically distributed across Southern China, including Hainan, and extends into parts of Indo-China, such as Laos and Vietnam. nih.govbiotage.comnih.gov It typically thrives in moist, shaded tropical and subtropical forests at altitudes up to 1,000 meters, often found in thickets on sandy soil or along streams. nih.gov Research has consistently identified the stems and lianas of G. parvifolium as the plant parts from which this compound is extracted. tcmjc.comnih.govnih.gov In one of the initial studies, this compound was isolated from the ethyl acetate (B1210297) fraction of the stem of this plant. tcmjc.comnih.gov

Other Gnetum Species Yielding Related Stilbenoids

The Gnetum genus is a rich reservoir of various stilbenoids, with many species producing compounds structurally related to this compound. The genus comprises approximately 35 to 40 species, primarily distributed in tropical regions of Asia, Africa, and South America. rochester.eduaocs.org Investigations into several of these species have led to the isolation of a diverse array of resveratrol (B1683913) oligomers and other stilbene (B7821643) derivatives.

For instance, Gnetum montanum has been found to contain this compound, alongside numerous other stilbenoids like gnetumontanins and gnetifolin M. rochester.edutandfonline.comatlantis-press.com Similarly, the seeds of Gnetum gnemon (melinjo) are a known source of stilbenoids such as gnetin C, gnemonosides, and resveratrol. analis.com.mykanto.co.jpresearchgate.netcem.commdpi.com Other species like Gnetum pendulum, Gnetum hainanense, and Gnetum microcarpum also contribute to the chemical diversity of this compound class, yielding stilbenoids such as gnetupendins, gnetuhainins, and malaysianols, respectively. nacalai.comlabbox.euteledynelabs.comveeprho.comwikipedia.orgwaters.commolgen.decolab.ws

Table 1: Stilbenoids Identified in Various Gnetum Species

| Species | Stilbenoids and Related Compounds Isolated | References |

|---|---|---|

| Gnetum parvifolium | This compound, Gnetifolin C, Gnetifolin D, Gnetifolin P, Isorhapontigenin (B148646), Resveratrol | tcmjc.comnih.govnih.govanu.edu.au |

| Gnetum montanum | This compound, Gnetifolin M, Gnetumontanins (A-G), Gnetol (B1454320), Isorhapontigenin, Resveratrol | researchgate.netrochester.edutandfonline.comatlantis-press.comeurogentec.com |

| Gnetum gnemon | Gnetin C, Gnetin L, Gnemonosides (A, C, D), Resveratrol, Gnemonols | analis.com.mykanto.co.jpresearchgate.netmdpi.com |

| Gnetum pendulum | Gnetupendins (A, B, D), Isorhapontigenin, Resveratrol, Shegansu B, Gnetulin, Gnetin D | nacalai.comveeprho.comwikipedia.orgcolab.ws |

| Gnetum hainanense | Gnetuhainins (A-J, M-O), Resveratrol, Oxyresveratrol, Gnetulin, Gnetol, Isorhapontigenin | labbox.euteledynelabs.comwaters.commolgen.de |

| Gnetum microcarpum | Malaysianol F, Malaysianol D, ε-viniferin, Gnetol, Gnetifolin M, Isorhapontigenin | labbox.eu |

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from its natural plant sources is a multi-step process that involves initial extraction followed by sophisticated fractionation and purification procedures.

Extraction Methods

The primary step in isolating this compound involves the extraction of the compound from the plant material, typically the dried and powdered stems or lianas. molgen.de This is achieved using solvent extraction methods.

Commonly, a polar solvent such as ethanol (B145695) is used for the initial extraction, often through maceration or refluxing. kanto.co.jpmolgen.de For example, the lianas of G. hainanense were extracted with 95% ethanol by refluxing. molgen.de Another approach involves maceration with methanol. researchgate.net Following the initial crude extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their polarity. The crude extract is frequently partitioned with ethyl acetate, a solvent of intermediate polarity. tcmjc.comnih.gov this compound, being moderately polar, tends to concentrate in the ethyl acetate fraction, which is then collected for further purification. tcmjc.comnih.govresearchgate.net

Fractionation and Purification Strategies

The purification of this compound from the enriched fraction relies heavily on chromatographic techniques. These methods separate molecules based on their differential affinities for a stationary phase and a mobile phase. wikipedia.org

Column Chromatography: The most fundamental technique used is column chromatography, with silica (B1680970) gel serving as the stationary phase. cem.comteledynelabs.comveeprho.comwikipedia.org The ethyl acetate fraction is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, a method known as gradient elution. analis.com.mylabbox.eu Typical solvent systems include gradients of chloroform-methanol or hexane-acetone. labbox.eumolgen.de Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. kanto.co.jp

Advanced Chromatographic Techniques: For more challenging separations or to achieve higher purity, more advanced methods are utilized.

High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a high-resolution technique used for the final purification of stilbenoids. nih.govnacalai.com It uses a nonpolar stationary phase (like C18) and a polar mobile phase.

Counter-Current Chromatography (CCC): This is a support-free liquid-liquid chromatography technique that partitions solutes between two immiscible liquid phases. atlantis-press.comwaters.commolgen.de It is particularly useful for separating natural products and has been applied to the isolation of stilbene derivatives. atlantis-press.com

The final, purified this compound is typically obtained as an amorphous powder. The definitive identification and structural elucidation of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). tcmjc.comnih.gov

Biosynthetic Pathways and Chemical Derivatization

Proposed Biosynthetic Origins of Gnetifolin A within Plant Metabolism

The biosynthesis of this compound, a member of the stilbenoid class of compounds, is understood to originate from the well-established phenylpropanoid pathway. mdpi.com This fundamental metabolic route in plants begins with the amino acid L-phenylalanine. A series of enzymatic steps converts L-phenylalanine into cinnamoyl-CoA, a key intermediate.

The formation of the characteristic stilbene (B7821643) backbone is a critical juncture in the pathway. The enzyme stilbene synthase (STS) facilitates the condensation of one molecule of p-coumaroyl-CoA, a derivative of cinnamoyl-CoA, with three molecules of malonyl-CoA. This reaction, through a series of cyclization and aromatization steps, yields resveratrol (B1683913), the monomeric precursor to a wide array of stilbenoids, including this compound. researchgate.net

This compound is a dimer of resveratrol, and its formation is proposed to occur via an oxidative coupling reaction. researchgate.net This dimerization is likely catalyzed by enzymes such as peroxidases or laccases. These enzymes generate resveratrol radicals, which can then couple in various ways. The specific linkage that defines the structure of this compound is thought to be controlled by the specific enzymatic machinery present within the plant, ensuring regioselectivity over other potential resveratrol dimer isomers.

Enzymatic Transformations and Biocatalysis Relevant to this compound Biosynthesis

Several key enzymes are involved in the biosynthetic cascade leading to this compound. The process can be summarized by the following enzymatic transformations:

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

Cinnamate-4-Hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to produce p-coumaric acid.

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.

Stilbene Synthase (STS): As a pivotal enzyme, STS catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form resveratrol. researchgate.net

Peroxidases and Laccases: These enzymes are believed to be responsible for the oxidative dimerization of resveratrol to yield this compound.

The principles of biocatalysis are being explored to mimic and control these enzymatic transformations for the synthesis of this compound and its analogs. The use of isolated enzymes or whole-cell systems offers a green and efficient alternative to traditional chemical synthesis. Research in this area focuses on discovering and engineering enzymes with high selectivity and efficiency for the production of specific stilbenoids. Chemo-enzymatic methods, which combine chemical and enzymatic steps, are also being developed to synthesize derivatives of related compounds. frontiersin.orgnih.govmdpi.comdtu.dk

Isolation and Study of this compound Derivatives from Natural Sources

This compound and a variety of its derivatives have been isolated from various plant species, particularly from the genus Gnetum. googleapis.com These natural derivatives often exhibit variations in their chemical structures, such as different patterns of hydroxylation, methoxylation, or glycosylation.

For instance, studies on Gnetum species have led to the isolation of several stilbene oligomers, including gnetifolin E and gnetubrunol A. nih.govmedchemexpress.com Other related compounds that have been identified in these plants include shegansu B, resveratrol, and isorhapontigenin (B148646). nih.gov The isolation of these compounds typically involves extraction from the plant material followed by chromatographic separation techniques. The structures of these novel compounds are then elucidated using a combination of spectroscopic methods.

The discovery and characterization of these natural derivatives are crucial for understanding the structure-activity relationships within this class of compounds and for identifying new molecules with potential therapeutic applications.

Strategies for Semi-Synthetic Modification and Derivatization of this compound for Research Applications

The semi-synthetic modification of natural products like this compound is a common strategy in drug discovery and chemical biology research. wikipedia.orgtapi.com This approach involves using the naturally occurring compound as a starting scaffold and then introducing chemical modifications to alter its properties. For this compound, the hydroxyl groups on the aromatic rings are primary targets for derivatization.

Common semi-synthetic strategies that can be applied to this compound include:

Alkylation and Acylation: The phenolic hydroxyl groups can be converted to ethers or esters to modify the compound's polarity, lipophilicity, and potential for hydrogen bonding.

Glycosylation: The attachment of sugar moieties can enhance water solubility and potentially alter the pharmacokinetic profile of the molecule.

Halogenation: The introduction of halogen atoms onto the aromatic rings can influence the electronic properties and metabolic stability of the compound.

Structural Elucidation Methodologies (e.g., advanced NMR techniques, MS/MS)

The definitive determination of this compound's molecular structure relies on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Advanced NMR Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of organic molecules like this compound. numberanalytics.comjeolusa.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the proton and carbon environments within the molecule. researchgate.net However, for a comprehensive structural assignment of a complex molecule like this compound, multidimensional (2D) NMR experiments are essential. numberanalytics.com These include:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically within three bonds. It is crucial for establishing the connectivity of protons within the various structural fragments of this compound. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that maps protons to their directly attached heteronuclei, most commonly ¹³C. This provides direct one-bond C-H connectivity information, which is vital for assigning the carbon skeleton. numberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are in close spatial proximity, providing through-space correlations. This information is invaluable for determining the stereochemistry and three-dimensional conformation of this compound. diva-portal.org

| NMR Technique | Type of Information Provided | Application in this compound Structural Elucidation |

| ¹H NMR | Proton chemical shifts and coupling constants. | Provides a proton inventory and information on neighboring protons. |

| ¹³C NMR | Carbon chemical shifts. | Provides a carbon inventory. |

| COSY | ¹H-¹H correlations through bonds. | Establishes proton-proton spin systems within the rings and side chains. |

| HSQC | One-bond ¹H-¹³C correlations. | Assigns protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Connects the different structural fragments and confirms the overall carbon skeleton. |

| NOESY | Through-space ¹H-¹H correlations. | Determines the relative stereochemistry and conformation of the molecule. |

Tandem Mass Spectrometry (MS/MS):

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the accurate mass and, consequently, the molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting fragment ions. lcms.cz This process provides insights into the molecule's substructures. The fragmentation pattern of this compound in MS/MS analysis can reveal characteristic losses of functional groups and cleavages of the molecular backbone, which helps to confirm the proposed structure. researchgate.netncsu.edu For instance, the fragmentation of stilbenoids often involves retro-Diels-Alder reactions and cleavages of the linkages between the monomeric units.

Quantitative Analytical Methods for this compound Detection and Quantification in Biological and Botanical Matrices

Accurately determining the concentration of this compound in complex samples such as plant extracts (botanical matrices) and biological fluids or tissues (biological matrices) is essential for pharmacokinetic studies and for standardizing herbal preparations. Chromatographic techniques are central to these quantitative analyses. cstti.com

The primary challenge in quantifying endogenous or natural compounds in biological matrices is often the lack of an analyte-free matrix for creating calibration standards. cstti.com To overcome this, strategies such as using a surrogate matrix with the authentic analyte or a surrogate analyte in the authentic matrix are employed. cstti.com

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most widely used technique for the quantification of this compound. researchgate.net HPLC allows for the efficient separation of this compound from other compounds present in the complex matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS and particularly LC-MS/MS have become the gold standard for the sensitive and selective quantification of small molecules in biological matrices. nih.govmdpi.comnih.gov The high selectivity of MS/MS, especially when operating in Multiple Reaction Monitoring (MRM) mode, allows for the accurate quantification of this compound even at very low concentrations, minimizing interferences from the matrix. mdpi.com

The validation of these analytical methods is a critical step to ensure their accuracy, precision, and reliability.

High-Throughput Screening Methodologies for this compound and Analogues

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. bmglabtech.comwikipedia.org This is particularly relevant for the discovery of new drug leads. drugtargetreview.com In the context of this compound research, HTS can be employed to:

Screen libraries of this compound analogues for enhanced biological activity.

Identify new molecular targets for this compound.

HTS workflows typically involve miniaturization, automation, and sensitive detection methods. bmglabtech.com Common HTS assay formats include:

Biochemical assays: These assays measure the effect of a compound on the activity of an isolated protein, such as an enzyme. novapublishers.com Fluorescence-based readouts are common due to their sensitivity. drugtargetreview.com

Cell-based assays: These assays assess the effect of a compound on living cells, providing a more physiologically relevant context.

The results from HTS campaigns, often referred to as "hits," provide the starting point for further lead optimization in the drug discovery process. bmglabtech.com

Application of Chromatography-Mass Spectrometry for Profiling and Identification (e.g., HPLC-Q-TOF-MS/MS)

The combination of high-performance liquid chromatography with hybrid quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS) is a powerful tool for the comprehensive chemical profiling of complex mixtures, such as plant extracts. nih.govmdpi.comresearchgate.net This technique offers high resolution, mass accuracy, and the ability to perform MS/MS fragmentation, making it ideal for both identifying known compounds and tentatively identifying unknown compounds. researchgate.net

In the context of this compound research, HPLC-Q-TOF-MS/MS can be used to:

Table of Compounds

Pharmacological Activities and Biological Effects in Vitro and Non Human in Vivo Investigations

Anti-inflammatory Activities and Associated Mechanisms

Gnetifolin A demonstrates notable anti-inflammatory properties through its ability to modulate key signaling pathways and the expression of inflammatory mediators. biosynth.com

Inhibition of Cytokine Expression (e.g., IL-1β, TNF-α)

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal in the inflammatory cascade. opendentistryjournal.commdpi.com this compound has been shown to effectively suppress the expression of these critical cytokines. In studies involving lipopolysaccharide (LPS)-induced inflammation in cell models, this compound and related stilbenoids have demonstrated the ability to inhibit the production of TNF-α. nih.gov For instance, in LPS-induced THP-1 cells, a human monocytic cell line, certain stilbenes have shown significant inhibition of IL-1β expression. researchgate.net This inhibition of key pro-inflammatory cytokines underscores the potential of this compound in mitigating inflammatory responses. frontiersin.orgnih.govnih.gov

Anticancer and Antiproliferative Effects

This compound has exhibited promising anticancer and antiproliferative activities in various cancer cell lines through multiple mechanisms. mdpi.comresearchgate.netnih.govnih.gov

Inhibition of Cancer Cell Proliferation in Cell Lines (e.g., SW480, HepG2)

Studies have demonstrated the cytotoxic effects of this compound and related compounds on different cancer cell lines. For example, extracts containing stilbenoids have been shown to inhibit the proliferation of human colon cancer (SW480) and liver cancer (HepG2) cells. researchgate.netmdpi.comoncotarget.comnih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for related compounds, indicating their potential as cytotoxic agents against these cell lines. researchgate.netarchivesofmedicalscience.com

Table 1: Antiproliferative Activity of this compound and Related Compounds

| Cell Line | Compound Type | Effect | Reference |

|---|---|---|---|

| SW480 (Colon Cancer) | Stilbenoids | Inhibition of proliferation | mdpi.comoncotarget.com |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anticancer effects of this compound is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govmdpi.comarchivesofmedicalscience.comrsc.orgmdpi.com Studies have shown that related compounds can induce cell cycle arrest at the G2/M phase in HepG2 cells. archivesofmedicalscience.com This arrest prevents the cancer cells from progressing through the cell cycle and dividing. Furthermore, these compounds have been observed to trigger apoptosis, often through the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins. archivesofmedicalscience.comnih.govmdpi.com

Table 2: Effects of this compound and Analogs on Apoptosis and Cell Cycle

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| HepG2 | G2/M cell cycle arrest | Increased percentage of cells in G2/M phase | archivesofmedicalscience.com |

| T24 (Bladder Cancer) | G2/M phase arrest and apoptosis | ROS-dependent PI3K/Akt signaling pathway inhibition | nih.gov |

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. turkjps.orgrjpharmacognosy.ir this compound and its derivatives have demonstrated anti-angiogenic properties in various in vitro models. researchgate.net These compounds can inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs), which are crucial steps in the angiogenic process. rjpharmacognosy.irfrontiersin.orgmdpi.complos.org The mechanism often involves the downregulation of key angiogenic factors. rjpharmacognosy.irrjpharmacognosy.ir

Inhibition of Tumor Progression in Non-Human Xenograft Models (e.g., zebrafish, nude mice)

While direct studies on isolated this compound in xenograft models are limited, research on extracts from plants known to contain this compound provides preliminary insights. An extract of Gnetum montanum (GME), which contains a variety of stilbenoids including gnetifolins, has been evaluated for its anti-tumor effects. researchgate.net

In an in vivo study utilizing a zebrafish xenograft model with SW480 human colon cancer cells, GME demonstrated a significant inhibition of both tumor growth and cell migration. researchgate.net The transparent nature of zebrafish embryos allows for real-time, non-invasive observation of tumor progression and response to treatment. frontiersin.orgfrontiersin.org

Furthermore, the extract was tested in a nude mouse xenograft model, an immunodeficient murine model that allows for the transplantation of human tumor cells without rejection. frontiersin.orgnih.gov In this model, GME was found to significantly reduce tumor weight, suggesting a potential role for its constituent compounds in suppressing tumor growth in a living organism. researchgate.net

Table 1: Effects of Gnetum montanum Extract (GME) on Tumor Models

| Model System | Cell Line | Observed Effect | Citation |

|---|---|---|---|

| Zebrafish Xenograft | SW480 (Human Colon Cancer) | Inhibition of tumor growth and migration | researchgate.net |

| Nude Mice Xenograft | SW480 (Human Colon Cancer) | Reduction in tumor weight | researchgate.net |

Antioxidant Activities

The antioxidant potential of compounds is their ability to neutralize unstable molecules known as free radicals, which can cause cellular damage through a process called oxidative stress. medicalnewstoday.comclevelandclinic.org This activity is a key area of investigation for natural compounds like this compound.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free-radical scavenging capacity of a compound. uad.ac.id The DPPH molecule is a stable free radical that loses its deep violet color when it accepts a hydrogen atom or an electron from an antioxidant, a change that can be measured spectrophotometrically. uad.ac.id The efficacy of an antioxidant is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals. smujo.idresearchgate.net

While specific DPPH scavenging data for isolated this compound is not extensively documented, studies on extracts from the Gnetum genus confirm this activity. An ethanol (B145695) extract of Gnetum gnemon leaves, which contain polyphenols, demonstrated significant antioxidant activity with an IC50 value of 39.10 µg/mL in a DPPH assay. uad.ac.id The primary mechanisms by which phenolic compounds like stilbenoids scavenge free radicals are through hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov

Table 2: DPPH Radical Scavenging Activity of Gnetum gnemon Leaf Extracts

| Extract Type | DPPH IC50 Value (µg/mL) | Citation |

|---|---|---|

| Ethanol Extract | 39.10 | uad.ac.id |

| Ethyl Acetate (B1210297) Extract | 80.92 | uad.ac.id |

| n-Hexane Extract | 755.50 | uad.ac.id |

Oxidative stress can damage vital cellular components, including lipids, proteins, and DNA, contributing to a variety of chronic conditions. medicalnewstoday.comnih.gov Antioxidants can protect cells from this damage by neutralizing reactive oxygen species (ROS). nih.govmdpi.com Cellular models are used to simulate oxidative damage, often by introducing an oxidizing agent, and then to assess the protective effects of a test compound. nih.gov

Currently, specific studies detailing the protective effects of purified this compound against oxidative damage in cellular models have not been identified in the reviewed scientific literature. However, related isoflavone (B191592) compounds like genistein (B1671435) have been shown to protect endothelial cells from damage by reducing intracellular ROS production and inhibiting subsequent apoptotic pathways. nih.gov

Enzyme Inhibition Activities

Tyrosinase is a key enzyme in the biochemical pathway responsible for producing melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.govresearchgate.net Inhibitors of this enzyme are of significant interest for applications in cosmetology and medicine to address hyperpigmentation. researchgate.netmdpi.com

There is no direct evidence from the reviewed literature indicating that this compound is an inhibitor of tyrosinase. However, gnetol (B1454320), a closely related stilbenoid also found in the Gnetum genus, has been identified as a potent tyrosinase inhibitor. nih.govresearchgate.net In studies using murine tyrosinase, gnetol exhibited strong inhibitory activity with an IC50 value of 4.5 µM, demonstrating significantly greater potency than the commonly used standard inhibitor, kojic acid (IC50 = 139 µM). nih.govmedchemexpress.com This finding for gnetol suggests that other stilbenoids from the Gnetum genus may warrant investigation for tyrosinase inhibition, but it does not confirm such activity for this compound.

Table 3: Tyrosinase Inhibition by Gnetol (a related compound)

| Compound | Enzyme Source | IC50 Value | Citation |

|---|---|---|---|

| Gnetol | Murine Tyrosinase | 4.5 µM | nih.gov |

| Kojic Acid (Reference) | Murine Tyrosinase | 139 µM | nih.gov |

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, and its inhibition can reduce the production of uric acid. wikipedia.orgdrugbank.com Several natural compounds have been investigated for their potential to inhibit this enzyme. farmaciajournal.com Studies have explored the xanthine oxidase inhibitory activity of various stilbene (B7821643) derivatives isolated from Gnetum montanum. Among these, this compound has been identified as a compound with potential inhibitory effects on xanthine oxidase. colab.ws The investigation of natural products as xanthine oxidase inhibitors is a growing area of research, with many plant-derived compounds showing promise in in vitro and in vivo experiments. farmaciajournal.com

Neuraminidase (NA) Inhibition

Neuraminidase is an enzyme that is crucial for the replication of the influenza virus. wikipedia.orgpaho.org Inhibitors of this enzyme, known as neuraminidase inhibitors (NAIs), are a class of antiviral drugs used against both influenza A and B. wikipedia.org Research has shown that various resveratrol (B1683913) derivatives exhibit inhibitory effects against influenza virus neuraminidases. researchgate.net While the direct inhibitory activity of this compound on neuraminidase is a subject of ongoing research, the broader class of stilbenoids, to which this compound belongs, has demonstrated potential in this area. researchgate.net

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to the accumulation of acetylated proteins. mdpi.com This can affect gene expression and induce cellular effects such as cell cycle arrest and apoptosis. mdpi.comwikipedia.org HDAC inhibitors have been investigated for their therapeutic potential in various diseases, including cancer and neurodevelopmental disorders. haematologica.orgnih.gov The effects of HDAC inhibition can be specific to the inhibitor and cell type, influencing cell fate decisions in processes like myeloid development. haematologica.org Research into the specific effects of this compound as an HDAC inhibitor is an emerging area of interest.

Cytochrome P450 Enzyme Modulation (e.g., CYP2C9, CYP3A4)

Cytochrome P450 (CYP450) enzymes are a major group of enzymes involved in the metabolism of a wide range of xenobiotics, including drugs and dietary components. plos.orgmdpi.com Modulation of CYP450 activity, either through inhibition or induction, can have significant implications for drug efficacy and safety. nih.govnih.gov The interaction of natural compounds with CYP450 enzymes is a key area of study in pharmacology. For instance, components of ginger have been shown to be potent inhibitors of various CYP isozymes. plos.org The potential of this compound to modulate the activity of specific CYP450 enzymes like CYP2C9 and CYP3A4 is a subject of scientific investigation, as such interactions can influence the metabolism of co-administered drugs.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.gov This mechanism is a therapeutic strategy for managing type 2 diabetes. wikipedia.orgmdpi.com A variety of natural compounds, including flavonoids and phenolic acids, have been identified as alpha-glucosidase inhibitors. mdpi.comjppres.com The potential of this compound to inhibit alpha-glucosidase is of interest for its possible application in managing hyperglycemia.

Cardioprotective and Neuroprotective Properties

A number of natural compounds, particularly polyphenols and stilbenoids, have been investigated for their potential protective effects on the cardiovascular and nervous systems. nih.govmdpi.com For instance, resveratrol, a well-known stilbenoid, is recognized for its wide range of pharmacological activities, including cardioprotective and neuroprotective properties. researchgate.net These effects are often attributed to their antioxidant and anti-inflammatory activities. nih.gov this compound, as a stilbenoid derivative, is also being explored for similar protective bioactivities. 222.198.130

Antidiabetic and Antiobesity Potential

The management of type 2 diabetes and obesity often involves strategies to control blood glucose levels and lipid metabolism. frontiersin.orgnih.gov Natural products are a significant source of compounds with potential antidiabetic and antiobesity effects. scielo.br For example, flavonoids have been shown to affect lipid metabolism by regulating gene expression in adipocytes and improve glucose uptake. researchgate.net The inhibition of enzymes like alpha-amylase and alpha-glucosidase by natural compounds is a key mechanism for their antidiabetic action. frontiersin.org The potential of this compound in this regard is linked to its possible effects on glucose and lipid metabolism, which are central to the pathophysiology of diabetes and obesity. scielo.br

Hepatoprotective Effects in In Vitro and Non-Human In Vivo Models

There is currently no specific scientific evidence available from in vitro or non-human in vivo studies investigating the hepatoprotective effects of this compound, particularly concerning models of carbon tetrachloride (CCl4)-induced toxicity in Buffalo Rat Liver (BRL-3A) cells.

While studies on other compounds from the Gnetum genus have shown hepatoprotective properties, these findings cannot be directly attributed to this compound. For instance, the compound gnetol, also isolated from Gnetum species, demonstrated a protective effect against CCl4-induced toxicity in BRL-3A cells. plantarchives.orgnih.gov In one study, gnetol offered a cell protection rate of 54.3% at a concentration of 200 µg/mL. nih.gov However, it is important to note that gnetol and this compound are distinct chemical entities.

Further research is required to determine if this compound possesses any hepatoprotective activities.

Other Investigated Biological Activities

Antithrombotic Effects

Currently, there are no available scientific studies that have directly investigated or established an antithrombotic effect for this compound in either in vitro or non-human in vivo models.

Research into other stilbenoids has suggested potential antithrombotic properties. For example, resveratrol, a well-known stilbenoid, and its derivatives have been studied for their ability to inhibit platelet aggregation and interfere with the coagulation cascade. nrfhh.comd-nb.infonih.gov However, specific research on this compound in this area is lacking.

Anti-virulence against Staphylococcus aureus

There is no current research available to support any anti-virulence activity of this compound against Staphylococcus aureus.

The search for novel anti-virulence agents to combat antibiotic-resistant bacteria like S. aureus is an active area of research. nih.govfrontiersin.orgmdpi.com These agents aim to disarm the pathogen by targeting its virulence factors, such as toxins and biofilm formation, rather than killing the bacteria directly. frontiersin.orgmdpi.com While various natural compounds are being explored for such properties, this compound has not been a subject of these investigations to date.

Research Data on this compound

The following table summarizes the current lack of available data for the specified biological activities of this compound.

| Pharmacological Activity | Model/Assay | Findings for this compound |

| Hepatoprotective Effect | CCl4-induced toxicity in BRL-3A cells | No data available |

| Antithrombotic Activity | In Vitro / Non-Human In Vivo Models | No data available |

| Anti-virulence Activity | Staphylococcus aureus | No data available |

Mechanistic Elucidation of Gnetifolin A S Biological Actions

Molecular Target Identification and Validation

Understanding the direct molecular targets of Gnetifolin A is fundamental to elucidating its mechanism of action. Research in this area has utilized a combination of computational and experimental approaches to identify and validate the proteins with which this compound interacts.

Protein-Ligand Interaction Studies

Protein-ligand interaction studies are crucial for identifying the specific binding partners of a compound within the complex cellular environment. uni-leipzig.denih.gov These studies can predict and confirm the physical interactions that drive a compound's biological effects. uni-leipzig.de Computational methods, such as molecular docking, simulate the binding of a ligand to a protein's active site, providing insights into binding affinity and potential inhibitory action. researchgate.netarxiv.org

While direct protein-ligand interaction studies for this compound are not extensively detailed in the provided results, related research on compounds from the Gnetum genus offers a valuable framework. For instance, studies on gnetol (B1454320), another compound isolated from Gnetum, have employed molecular docking to assess its binding to proteins like transforming growth factor-β (TGF-β) and peroxisome proliferator-activated receptor α (PPARα). nih.govresearchgate.net These in silico analyses calculate binding affinities, which indicate the strength of the interaction between the ligand and the protein. nih.govresearchgate.net A lower binding energy generally suggests a more stable and potent interaction. researchgate.net Such computational approaches are instrumental in narrowing down potential protein targets for further experimental validation. nih.gov

Enzyme-Inhibitor Kinetics

Enzyme-inhibitor kinetics provide quantitative measures of how a compound affects the rate of an enzyme-catalyzed reaction. nih.gov These studies are essential for characterizing the potency and mechanism of inhibition. khanacademy.orgsci-hub.se Key parameters derived from these analyses include the Michaelis-Menten constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the inhibition constant (Kᵢ). sigmaaldrich.comwikipedia.org The Kᵢ value, in particular, represents the concentration of an inhibitor required to produce 50% inhibition and is a critical measure of an inhibitor's potency. sigmaaldrich.com

Different modes of inhibition, such as competitive, noncompetitive, and uncompetitive, can be distinguished by analyzing how the inhibitor affects Kₘ and Vₘₐₓ. sci-hub.sewikipedia.org For example, a competitive inhibitor increases the apparent Kₘ without altering Vₘₐₓ, while a noncompetitive inhibitor decreases Vₘₐₓ without affecting Kₘ. khanacademy.orguniroma1.it

While specific Kᵢ values for this compound are not available in the provided search results, research on related stilbenoids has demonstrated their potential as enzyme inhibitors. For instance, some stilbene (B7821643) derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2). The type of inhibition and the corresponding kinetic parameters are crucial for understanding the compound's mechanism of action at a molecular level.

Intracellular Signaling Pathway Modulation

This compound exerts its biological effects by modulating complex intracellular signaling networks that govern cellular processes such as growth, inflammation, and survival.

PI3K/AKT Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, and survival. genome.jpwikipedia.orgmdpi.com This pathway is activated by various extracellular stimuli, leading to the activation of the serine/threonine kinase Akt. frontiersin.org Activated Akt then phosphorylates a range of downstream targets, influencing cellular metabolism and survival. ijbs.comijbs.com

Studies have indicated that compounds structurally related to this compound can influence the PI3K/AKT pathway. For instance, some natural compounds have been shown to enhance the phosphorylation of Akt, a key event in the activation of this pathway. nih.gov The modulation of the PI3K/AKT pathway is often investigated using specific inhibitors like LY294002, which blocks PI3K activity and subsequently prevents Akt phosphorylation. nih.govplos.org The ability of a compound to affect Akt phosphorylation suggests its potential to regulate the downstream cellular processes controlled by this pathway. nih.gov Dysregulation of the PI3K/Akt pathway is implicated in various diseases, making it a significant target for therapeutic intervention. mdpi.comijbs.com

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory response. nih.govnih.gov It is an inducible transcription factor that, upon activation, translocates to the nucleus to promote the expression of genes involved in inflammation and cell survival. wikipedia.org The activation of NF-κB is a tightly controlled process, and its aberrant activation is associated with chronic inflammatory diseases and cancer. nih.govnih.gov

Several stilbenoids have been shown to inhibit the NF-κB signaling pathway. researchgate.netfrontiersin.org This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm. nih.govwikipedia.org For example, some compounds have been found to suppress the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation. nih.gov The inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of many natural compounds. mdpi.comremedypublications.com

Regulation of MAPK Pathways (e.g., p38)

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that respond to a wide array of extracellular stimuli, including stress and inflammatory cytokines, to regulate processes like cell proliferation, differentiation, and apoptosis. creative-diagnostics.commdpi.com The p38 MAPK pathway is a key member of this family, strongly activated by environmental stresses and inflammatory signals. creative-diagnostics.comcellsignal.com

Activation of the p38 MAPK pathway involves a cascade of protein kinases that ultimately leads to the phosphorylation and activation of p38. reactome.org Activated p38 then phosphorylates various downstream targets, including other kinases and transcription factors, to orchestrate a cellular response. mdpi.comcellsignal.com The regulation of the p38 MAPK pathway is complex, with its activity being controlled by upstream kinases and phosphatases. mdpi.com

Some studies suggest that stilbenoid compounds can modulate MAPK pathways. researchgate.net For instance, the activation of p38 has been linked to inflammatory responses, and inhibitors of this pathway can reduce the production of pro-inflammatory cytokines. openrheumatologyjournal.comthno.org The ability of a compound to influence p38 MAPK signaling can have significant implications for its anti-inflammatory and cell-regulatory effects. nih.govembopress.org

Estrogen Receptor Modulation (e.g., ESR1)

This compound's interaction with estrogen receptors (ER), particularly Estrogen Receptor Alpha (ESR1), has been a subject of investigation, primarily through computational studies. Molecular docking simulations have been employed to predict the binding affinity of this compound and related compounds to ESR1. These in silico analyses suggest that certain metabolites from Gnetum gnemon, the plant source of this compound, show potential for binding to ESR1. japsonline.comresearchgate.net For instance, a study identified gnetol, a related stilbenoid, as having a favorable interaction with ESR1, suggesting a possible mechanism for its effects in breast cancer models. japsonline.comresearchgate.net

Sirtuin (SIRT) Family Protein Interactions (e.g., SIRT1, SIRT3, SIRT5)

Sirtuins are a class of proteins that play crucial roles in various cellular processes, including metabolism, stress resistance, and aging. ijbs.com The interaction of this compound and its derivatives with sirtuin family members, such as SIRT1, SIRT3, and SIRT5, has been explored through molecular docking studies. These studies aim to predict the binding affinities and interaction patterns between these small molecules and the sirtuin proteins.

In silico analyses have suggested that certain resveratrol (B1683913) derivatives, a class of compounds to which this compound belongs, exhibit selective interactions with different sirtuin isoforms. japsonline.com For example, isorhapontigenin (B148646), lirioresinol B, and gnetol have been identified as having favorable interactions with SIRT1, SIRT3, and SIRT5, respectively. japsonline.com This suggests a degree of selectivity in how these compounds may modulate sirtuin activity. Gnetol, in particular, has been highlighted for its potential to interact with SIRT5. japsonline.comresearchgate.net

Sirtuins themselves have diverse and sometimes opposing roles in the context of cancer. SIRT1 is often found to be upregulated in certain cancers and can inhibit tumor-suppressing proteins. japsonline.com Conversely, SIRT2 and SIRT3 can act as either pro- or anti-tumorigenic factors depending on the cellular context. japsonline.com Sirtuins like SIRT1, SIRT3, and SIRT5 are known to be involved in regulating key cellular processes such as fatty acid oxidation and mitochondrial function. ijbs.comoncotarget.com

Table 1: Predicted Interactions of Gnetum gnemon Metabolites with Sirtuin Proteins

| Metabolite | Predicted Target Sirtuin(s) | Predicted Effect | Reference |

| Isorhapontigenin | SIRT1 | Favorable Interaction | japsonline.com |

| Lirioresinol B | SIRT3 | Favorable Interaction | japsonline.com |

| Gnetol | SIRT5 | Favorable Interaction | japsonline.comresearchgate.net |

This table is based on in silico molecular docking studies and represents predicted interactions.

Other Relevant Protein Kinases (e.g., JAK2, BRAF)

In addition to its interactions with estrogen receptors and sirtuins, the potential for this compound and related compounds to modulate the activity of other protein kinases has been investigated through computational methods. Molecular docking simulations have been used to assess the binding potential of metabolites from Gnetum gnemon to a panel of protein kinases relevant to cancer pathways, including Janus kinase 2 (JAK2) and B-Raf (BRAF). japsonline.comresearchgate.net

These in silico studies have identified certain compounds from Gnetum gnemon that show potential binding interactions with JAK2 and BRAF. japsonline.comresearchgate.net However, specific experimental data detailing the direct effects of this compound on the activity of these kinases are not extensively available.

JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways, such as the JAK/STAT pathway, which is essential for hematopoiesis and immune responses. plos.org Mutations in the JAK2 gene, particularly the V617F mutation, can lead to its constitutive activation and are associated with myeloproliferative neoplasms. plos.org The pseudokinase domain of JAK2 is known to play a regulatory role in its kinase activity. plos.orgresearchgate.net

BRAF is a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. nih.gov Mutations in the BRAF gene are frequently found in various cancers. nih.gov The activity of BRAF is regulated by a process of autoinhibition, which can be influenced by interactions with other proteins like 14-3-3. nih.gov

Influence on Gene Expression and Protein Synthesis

The introduction of a compound like this compound into a biological system can influence gene expression and protein synthesis through various direct and indirect mechanisms. While specific studies detailing the global impact of this compound on the transcriptome and proteome are limited, the modulation of signaling pathways and protein activities, as discussed in previous sections, inherently leads to downstream changes in gene expression.

Gene expression is a multi-level process that begins with the transcription of DNA into messenger RNA (mRNA) and culminates in the translation of mRNA into protein. ozbiosciences.com The regulation of this process is complex, involving transcription factors, RNA polymerase, and various regulatory elements on the DNA. psu.edu The rate of protein synthesis can also be influenced by factors such as the stability of the mRNA and the efficiency of the translational machinery. dovepress.com Even synonymous codon usage, which does not alter the amino acid sequence, can affect protein folding and expression levels. dovepress.com

The inhibition of protein synthesis, for example by compounds like cycloheximide, can have profound and sometimes paradoxical effects on gene expression. nih.gov In some cases, inhibiting protein synthesis can lead to an increase in the mRNA levels of certain genes, suggesting that their transcription is normally under the control of a short-lived repressor protein. nih.gov Furthermore, the quantity and source of dietary components, such as proteins, have been shown to alter gene expression in host tissues, like the rectal mucosa, and influence the metabolic output of the gut microbiota. nih.gov

Cellular Process Regulation

Cell Cycle Progression Control (e.g., G2/M phase arrest)

This compound has been investigated for its effects on cell cycle progression, a fundamental process that governs cell proliferation. Studies have shown that certain natural compounds can induce cell cycle arrest at specific checkpoints, thereby inhibiting the growth of cancer cells.

Research on compounds with similar structures or from related plant sources has provided insights into potential mechanisms. For instance, genistein (B1671435), an isoflavone (B191592), has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. nih.govnih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. nih.gov Similarly, other natural and synthetic compounds have been reported to cause an accumulation of cells in the G2/M phase. mdpi.commedsci.orgfrontiersin.org

The G2/M checkpoint is a critical control point that ensures the cell is ready to enter mitosis. The arrest at this phase is typically mediated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). The downregulation of proteins like cyclin A and cyclin B1, and the upregulation of CDK inhibitors such as p21, can lead to G2/M arrest. nih.gov

Table 2: Examples of Compounds Inducing G2/M Cell Cycle Arrest

| Compound | Cell Line(s) | Key Associated Molecular Events | Reference |

| Genistein | Human gastric cancer HGC-27, Human bladder cancer T24 | Down-regulation of cyclin A and cyclin B1; Up-regulation of p21 | nih.govnih.gov |

| Chalcone derivative 1C | Ovarian cancer A2780 and A2780cis | Induction of DNA damage, modulation of p21 and PCNA | mdpi.com |

| Cinobufagin | Malignant melanoma A375 | Decreased levels of CDC25C, CDK1, and cyclin B | frontiersin.org |

Apoptotic Cascade Activation (e.g., Caspases, PARP, Bcl-2, Bax)

This compound's potential to induce apoptosis, or programmed cell death, is a key area of interest in understanding its biological activity. Apoptosis is a tightly regulated process involving a cascade of molecular events, and its activation is a common mechanism of action for many anti-cancer agents.

The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases. excli.de Initiator caspases (like caspase-8 and caspase-9) activate executioner caspases (like caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. excli.de

One of the key substrates of executioner caspases is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is often considered a hallmark of apoptosis. frontiersin.orgresearchgate.net The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). excli.deplos.org The ratio of pro- to anti-apoptotic Bcl-2 family proteins is critical in determining the cell's fate. nih.gov An increase in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which then triggers the activation of caspase-9 and the subsequent apoptotic cascade. frontiersin.orgresearchgate.net

Studies on various natural compounds have demonstrated their ability to induce apoptosis by modulating these key players. For example, some compounds have been shown to increase the expression of Bax, decrease the expression of Bcl-2, and lead to the cleavage of caspases and PARP. frontiersin.orgnih.gov

Table 3: Key Proteins in the Apoptotic Cascade Modulated by Bioactive Compounds

| Protein | Function in Apoptosis | Common Modulation by Pro-apoptotic Compounds | Reference(s) |

| Caspases | Proteases that execute apoptosis | Activation/Cleavage | nih.govexcli.de |

| PARP | DNA repair enzyme; cleaved during apoptosis | Cleavage | nih.govfrontiersin.orgresearchgate.net |

| Bcl-2 | Anti-apoptotic protein | Down-regulation | frontiersin.orgexcli.denih.gov |

| Bax | Pro-apoptotic protein | Up-regulation | frontiersin.orgexcli.denih.gov |

Cellular Migration and Invasion Inhibition

The metastatic cascade, a complex multi-step process involving the departure of cancer cells from the primary tumor, their transit through the circulatory system, and the formation of secondary tumors at distant sites, is a critical factor in cancer progression. The inhibition of cellular migration and invasion represents a key therapeutic strategy against metastatic disease. Research into the biological activities of this compound, a stilbenoid found in Gnetum montanum, suggests its potential role in mitigating these processes, primarily through studies conducted on Gnetum montanum extract (GME), of which this compound is a known constituent.

Detailed investigations into the effects of GME on human colon cancer cells (SW480) have provided insights into its anti-migratory properties. nih.govnih.govresearchgate.net In vitro studies, such as the wound healing assay, have been employed to assess the impact of GME on the migratory capabilities of these cancer cells. nih.gov The wound healing assay creates a gap in a confluent cell monolayer, and the rate at which the cells close this gap is indicative of their migratory potential. nih.gov

Treatment of SW480 cells with GME resulted in a significant, concentration-dependent inhibition of wound closure, as detailed in the table below. This suggests that the extract interferes with the cells' ability to move and repopulate the cleared area. While these findings are based on the effects of the entire extract, the presence of this compound within it points to its potential contribution to this observed anti-migratory activity. nih.gov

Table 1: Effect of Gnetum montanum Extract (GME) on the Migration of SW480 Human Colon Cancer Cells

| Treatment Group | Wound Healing Rate (%) at 24h | Wound Healing Rate (%) at 48h |

|---|---|---|

| Control | Data not specified | Data not specified |

| GME (40 µg/mL) | Significantly reduced vs. Control | Significantly reduced vs. Control |

| GME (80 µg/mL) | More significantly reduced vs. Control | More significantly reduced vs. Control |

Data extracted from wound healing assays on SW480 cells treated with GME. The extract demonstrated a clear inhibitory effect on cell migration at the tested concentrations. nih.gov The precise quantitative data for the wound healing rates were not provided in the source material, but the statistical significance of the reduction was noted.

The process of cell invasion, a step beyond migration, involves the degradation of the extracellular matrix (ECM), which is often assessed using a transwell invasion assay. researchgate.netnih.govnih.govsnapcyte.com In this assay, cells are placed in an upper chamber with a matrix-coated membrane, and their ability to invade the matrix and move to a lower chamber containing a chemoattractant is measured. While specific data from transwell invasion assays for this compound or GME is not detailed in the provided search results, the demonstrated inhibition of cell migration by GME provides a strong rationale for its potential to also inhibit invasion. nih.gov

The molecular mechanisms underlying the inhibition of cell migration by GME involve the downregulation of key signaling pathways. Studies have shown that GME treatment leads to a reduction in the expression of phosphorylated AKT (P-AKT), a pivotal protein in cell survival and migration pathways. nih.govnih.govresearchgate.net The inhibition of the AKT signaling pathway is a recognized strategy for controlling cancer cell migration and invasion. nih.gov

In vivo studies using a zebrafish xenograft model have further substantiated the anti-migratory effects of GME. nih.govnih.govresearchgate.net Zebrafish are a valuable model for studying cell migration due to their transparency, allowing for real-time observation of cellular processes. researchgate.net In these models, GME was found to significantly inhibit the migration of SW480 cells. nih.govnih.govresearchgate.net

While direct evidence specifically for this compound is still emerging, the comprehensive studies on Gnetum montanum extract strongly suggest that its constituent compounds, including this compound, play a significant role in the inhibition of cellular migration. Further research is warranted to isolate the effects of this compound and to fully elucidate its specific mechanisms of action in inhibiting both cellular migration and invasion.

Structure Activity Relationship Sar Studies and Molecular Design

Principles and Methodologies of Gnetifolin A SAR Studies

The core principle of SAR studies is to identify the key structural features, or pharmacophores, of a molecule that are responsible for its biological activity. gardp.orgoncodesign-services.com This is achieved by synthesizing and testing a series of analogs where specific parts of the molecule are altered. researchgate.net Methodologies employed in SAR studies range from traditional synthetic chemistry approaches to advanced computational techniques. nih.gov

In the context of this compound, SAR studies would typically involve:

Synthesis of Analogs: Creating derivatives of this compound by modifying its functional groups, such as hydroxyl groups, the dihydrofuran ring, or the stilbene (B7821643) backbone.

Biological Evaluation: Testing the synthesized analogs in various biological assays to determine their activity. oncodesign-services.com This could include assays for antioxidant, anti-inflammatory, or anticancer effects.

Data Analysis: Correlating the structural modifications with the observed changes in biological activity to establish a relationship. collaborativedrug.com

Identification of Key Structural Features Influencing Biological Activities

The biological activity of stilbenoids like this compound is intricately linked to their structural characteristics. uitm.edu.my Research has highlighted several key features that play a significant role in the bioactivity of this class of compounds.

Hydroxyl Group Contribution to Activity

The number and position of hydroxyl groups on the stilbene backbone are critical determinants of biological activity. upm.edu.mynih.gov For stilbenoids in general, the presence of hydroxyl groups is often essential for their antioxidant properties. uitm.edu.my Specifically, the catechol moiety (two adjacent hydroxyl groups) is a significant contributor to the radical scavenging ability of flavonoids, a related class of polyphenols. uitm.edu.my

In some cases, the methylation of hydroxyl groups can enhance certain biological activities, such as antifungal properties, as seen in derivatives of resveratrol (B1683913). researchgate.net However, for other activities like prostaglandin (B15479496) E2 (PGE2) inhibition, a balance of hydrophobicity and the number of hydroxyl groups is required. uitm.edu.my The introduction of a phenolic hydroxyl group can increase antiproliferative activity and binding affinity to certain protein kinases by forming hydrogen bonds with the target protein and surrounding phospholipids. kagawa-u.ac.jp

Stereochemical Considerations and Enantiomeric Purity

Chirality, or the three-dimensional arrangement of atoms in a molecule, is a crucial factor in biological activity. pharmabiz.comuoanbar.edu.iq Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological effects. nih.govnih.gov This is because biological targets like enzymes and receptors are themselves chiral and can selectively interact with one enantiomer over the other. pharmabiz.comuoanbar.edu.iq

Therefore, the stereochemistry of this compound, which possesses chiral centers, is a critical aspect to consider in SAR studies. The biological activity observed may be predominantly associated with one specific enantiomer. nih.gov Consequently, ensuring the enantiomeric purity of the synthesized analogs is vital for accurately assessing their potency and understanding the true structure-activity relationships. nih.govnumberanalytics.com The relative potencies of different isomers can be highly dependent on the degree of enantiomeric purity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.commedcraveonline.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. nih.govmdpi.com

The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

QSAR models are valuable tools in drug discovery for prioritizing compounds, virtual screening, and lead optimization. jocpr.com

3D QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques that consider the three-dimensional properties of molecules. wikipedia.orgpitt.edu

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities. pitt.edumdpi.com The resulting contour maps provide a visual representation of where steric bulk or electrostatic charge is favorable or unfavorable for activity, guiding the design of more potent compounds. uoa.gr

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comglobalresearchonline.net This provides a more comprehensive understanding of the structural requirements for biological activity. nih.gov

For a successful 3D-QSAR model, the alignment of the molecules and the selection of the "active" conformation are crucial steps. pitt.edu Techniques like flexible docking can be used to determine the bioactive conformation of the molecules for building more reliable models. pitt.edu

Rational Design of this compound Analogues with Enhanced Potency or Selectivity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new this compound analogs with improved therapeutic properties. uitm.edu.mynih.govnih.gov By understanding which structural features are critical for activity and which can be modified, medicinal chemists can design new molecules with enhanced potency, greater selectivity for a specific biological target, or improved pharmacokinetic profiles. gardp.orgresearchgate.net

For example, if SAR studies indicate that a particular hydroxyl group is essential for activity, new analogs can be designed to maintain or mimic the hydrogen bonding interactions of that group. Conversely, if a certain region of the molecule is associated with undesirable off-target effects, it can be modified to reduce those interactions. The ultimate goal is to develop novel compounds that are more effective and safer therapeutic agents. frontiersin.org

Application of Chemoinformatics in this compound SAR

Chemoinformatics has emerged as a powerful discipline in drug discovery, employing computational and informational techniques to analyze chemical data, thereby accelerating the identification and optimization of bioactive compounds. nih.gov In the context of the structure-activity relationship (SAR) of this compound and its related compounds, chemoinformatic tools offer a rational approach to understanding molecular interactions and predicting biological activity. unirioja.es While direct and extensive chemoinformatic studies specifically targeting this compound are not widely documented in the available literature, research on its close structural analogs, particularly other stilbenolignans, provides significant insights into the potential application of these computational methods.

In silico studies, a cornerstone of chemoinformatics, have been instrumental in exploring the SAR of stilbenolignan analogues. nih.gov These computational approaches, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, allow for the virtual screening of compounds and the elucidation of their interactions with biological targets at a molecular level. nutricion.orgfrontiersin.org

A notable area of research has been the investigation of stilbenolignan analogues as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov In these studies, molecular docking simulations are employed to predict the binding affinity and orientation of ligands within the active site of the target protein. nih.gov For instance, a study on various stilbenolignan analogues, including Gnetifolin F, a close relative of this compound, utilized molecular docking to determine their binding energies with SARS-CoV-2 Mpro. nih.gov

The binding affinity values, expressed in kcal/mol, indicate the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger binding. The detailed interactions, such as hydrogen bonds, hydrophobic interactions, and electronic bonds, are also analyzed to understand the basis of the binding. researchgate.net

Furthermore, chemoinformatic tools like Osiris, Molinspiration, and SwissADME are used to predict the pharmacokinetic and toxicological properties of these compounds. nih.gov These platforms assess parameters such as drug-likeness based on Lipinski's rule of five, which helps in the early identification of compounds with potentially favorable oral bioavailability. researchgate.net The prediction of ADMET properties is crucial in the early stages of drug discovery to filter out candidates that are likely to fail in later stages due to poor pharmacokinetic profiles or toxicity. frontiersin.org

The findings from these chemoinformatic studies on this compound analogs can guide the rational design of new derivatives with improved activity and pharmacokinetic properties. By understanding the key structural features required for potent and specific interactions with a biological target, medicinal chemists can synthesize novel compounds with enhanced therapeutic potential.

Detailed Research Findings

A significant in silico study investigated the potential of several stilbenolignan analogues as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov The study employed molecular docking to calculate the binding energies of these compounds with the Mpro active site. The results highlighted that several of these natural products exhibited strong binding affinities.

The binding energies of the stilbenolignan analogues were calculated using Autodock Vina, and the values ranged from -7.3 to -8.5 kcal/mol. nih.gov Gnetifolin F, an analogue of this compound, demonstrated a particularly high binding affinity of -8.5 kcal/mol. nih.gov The detailed interactions between the stilbenolignan analogues and the SARS-CoV-2 Mpro were found to involve hydrophobic bonds, hydrogen bonds, and electronic bonds. researchgate.net

In addition to molecular docking, the study also utilized chemoinformatic tools such as Osiris, Molinspiration, and SwissADME to evaluate the ADMET properties of the stilbenolignan analogues. nih.gov The results indicated that all the studied analogues adhered to Lipinski's rule of five, suggesting good potential for drug-likeness. researchgate.net

These computational findings suggest that stilbenolignan analogues are promising candidates for further in vitro and in vivo studies as potential antiviral agents. nih.gov The application of these chemoinformatic approaches provides a valuable framework for the future exploration of this compound and the design of novel derivatives with targeted biological activities.

Interactive Data Tables

Table 1: Binding Energies of Stilbenolignan Analogues with SARS-CoV-2 Mpro

| Compound | Binding Energy (kcal/mol) |

| Gnetifolin F | -8.5 |

| Maackolin | -8.2 |

| Gnetofuran A | -8.0 |

| Lehmbachol D | -7.7 |

| Gnetucleistol | -7.3 |

| Aiphanol | -7.3 |

Synthetic Strategies and Chemical Modification of Gnetifolin a and Its Analogues

Total Synthesis Approaches for Gnetifolin A

The complete synthesis of a natural product from simple, commercially available starting materials is known as total synthesis. While the scientific literature details the isolation of this compound from natural sources like Gnetum parvifolium and Gnetum cleistostachyum, information on its complete, multi-step total synthesis is not extensively reported. researchgate.netnih.govnih.gov However, significant progress has been made in the synthesis of closely related stilbenolignans, which provides a blueprint for how this compound could be constructed.

A notable achievement in this area is the biomimetic synthesis of Gnetifolin F, a related stilbenolignan. nih.govresearchgate.net Biomimetic synthesis is a strategy that mimics a proposed biosynthetic pathway—the way the compound is believed to be made in nature. This approach often involves an oxidative coupling of precursor molecules. In the case of Gnetifolin F, the synthesis was based on its presumed biogenetic origin from isorhapontigenin (B148646) and a coniferyl alcohol derivative. researchgate.net This strategy involves fewer steps than a traditional linear synthesis and can be highly efficient. Such a biomimetic, oxidative cross-coupling approach could theoretically be adapted for the synthesis of this compound. nih.govjst.go.jp

Key features of these synthetic strategies often include:

Convergent Routes: Where different fragments of the molecule are synthesized separately before being joined together at a late stage. rsc.org

Stereoselective Reactions: Methods that control the three-dimensional arrangement of atoms, which is critical for biological activity.

Strategic Bond Disconnections: A planning approach known as retrosynthetic analysis, where the target molecule is mentally broken down into simpler precursors. youtube.com

The development of a robust total synthesis for this compound would be a significant milestone, enabling the production of larger quantities of the compound for research and allowing for the creation of novel analogues not found in nature.

Targeted Synthesis of this compound Derivatives for SAR Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a lead compound, such as this compound, chemists can identify the key functional groups and structural motifs—the pharmacophore—responsible for its effects. nih.gov

While specific, extensive SAR studies on a large library of this compound derivatives are not widely detailed in the literature, the principles of such an undertaking are well-established. A targeted synthesis campaign for this compound analogues would likely involve modifications at several key positions to probe their importance:

Hydroxyl (-OH) Groups: The phenolic hydroxyl groups are often crucial for activity, participating in hydrogen bonding with biological targets. Derivatives could be synthesized where these groups are removed, masked (e.g., as methoxy (B1213986) groups), or shifted to different positions on the aromatic rings.

Methoxy (-OCH₃) Groups: The influence of the methoxy groups on the molecule's electronic properties and binding affinity could be explored by replacing them with other functionalities, such as hydroxyl, ethoxy, or halogen groups.

Benzofuran (B130515) Core: The central heterocyclic ring system is a key structural feature. Analogues could be synthesized where this core is replaced by other ring systems (e.g., benzothiophene, indole) to determine if the specific arrangement of atoms is essential.

Side Chain Modifications: The substituted phenyl ring could be replaced with other aromatic or aliphatic groups to assess the impact of its size, shape, and electronic properties on activity. nih.govnih.gov

The goal of these modifications is to develop a comprehensive understanding of the SAR, which can guide the design of new analogues with improved potency, selectivity, or pharmacokinetic properties. mdpi.com

Table 1: Potential Modifications of this compound for SAR Studies

| Modification Site | Type of Analogue | Purpose of Modification |

|---|---|---|

| Phenolic Hydroxyls | Deoxy, Methoxy, or Acyl analogues | To assess the importance of hydrogen bond donor/acceptor capability. |

| Methoxy Groups | Hydroxy, Ethoxy, or Halo analogues | To probe electronic and steric effects at these positions. |

| Aromatic Rings | Analogues with different substitution patterns (e.g., di-chloro, fluoro). | To evaluate the impact of electron-withdrawing/donating groups. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry, or sustainable chemistry, is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of complex molecules like pharmaceuticals and natural products.

For a molecule like this compound, green chemistry principles could be incorporated in several ways: